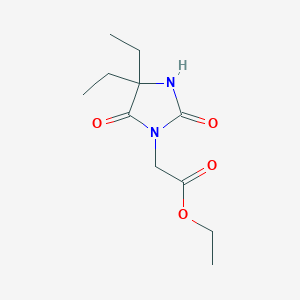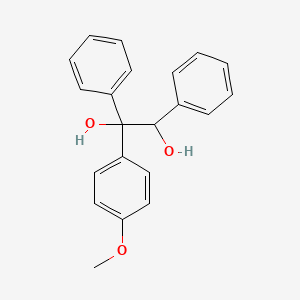
(1,1,3,3,4,4,4-Heptafluorobut-1-en-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1,3,3,4,4,4-Heptafluorobut-1-en-2-yl)benzene is a fluorinated organic compound characterized by the presence of a benzene ring attached to a heptafluorobutene moiety. This compound is of interest due to its unique chemical properties, which are influenced by the high electronegativity of the fluorine atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,1,3,3,4,4,4-Heptafluorobut-1-en-2-yl)benzene typically involves the reaction of benzene with heptafluorobutene under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where benzene is reacted with heptafluorobutene in the presence of a palladium catalyst and a suitable base. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure reactors can also enhance the reaction rate and yield. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
(1,1,3,3,4,4,4-Heptafluorobut-1-en-2-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert the double bond in the heptafluorobutene moiety to a single bond, resulting in the formation of heptafluorobutane derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where hydrogen atoms are replaced by other substituents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used for reduction reactions.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) are used for substitution reactions on the benzene ring.
Major Products Formed
Oxidation: Fluorinated alcohols or ketones.
Reduction: Heptafluorobutane derivatives.
Substitution: Halogenated or nitro-substituted benzene derivatives.
Applications De Recherche Scientifique
(1,1,3,3,4,4,4-Heptafluorobut-1-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in bioimaging due to the unique properties of fluorine atoms.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance.
Mécanisme D'action
The mechanism by which (1,1,3,3,4,4,4-Heptafluorobut-1-en-2-yl)benzene exerts its effects is largely influenced by the presence of fluorine atoms. These atoms can form strong hydrogen bonds and interact with various molecular targets, affecting the compound’s reactivity and stability. The pathways involved often include interactions with enzymes or receptors that recognize the fluorinated moiety, leading to specific biological or chemical outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,2,3,3,4,4-Heptafluoro-1-butene: Similar in structure but lacks the benzene ring.
2,2,3,3,4,4,4-Heptafluoro-1-butanol: Contains a hydroxyl group instead of a double bond.
1,1,1,3,3,3-Hexafluoroisopropanol: Contains fewer fluorine atoms and a different functional group.
Uniqueness
(1,1,3,3,4,4,4-Heptafluorobut-1-en-2-yl)benzene is unique due to the combination of a highly fluorinated butene moiety with a benzene ring. This structure imparts distinct chemical properties, such as high electronegativity and stability, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
5300-25-4 |
|---|---|
Formule moléculaire |
C10H5F7 |
Poids moléculaire |
258.13 g/mol |
Nom IUPAC |
1,1,3,3,4,4,4-heptafluorobut-1-en-2-ylbenzene |
InChI |
InChI=1S/C10H5F7/c11-8(12)7(6-4-2-1-3-5-6)9(13,14)10(15,16)17/h1-5H |
Clé InChI |
CQMURZOQOWUAQJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=C(F)F)C(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Fluoro-1-hydroxy-12a-methyl-2,3,3a,3b,4,5,6,9,10,10a,10b,11,12,12a-tetradecahydrobenzo[3,4]cyclohepta[1,2-e]inden-8(1h)-one](/img/structure/B14746346.png)
![Cyclopenta[c]pyrazole](/img/structure/B14746371.png)
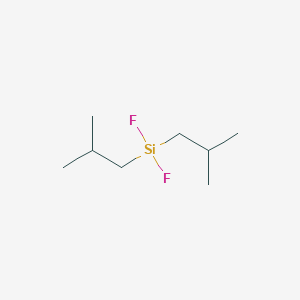
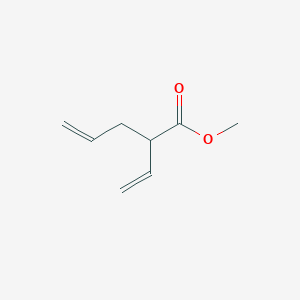

![5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-(2-morpholin-4-ylethyl)-4-[4-(morpholin-4-ylmethyl)phenyl]-1,2,4-triazole-3-carboxamide](/img/structure/B14746396.png)
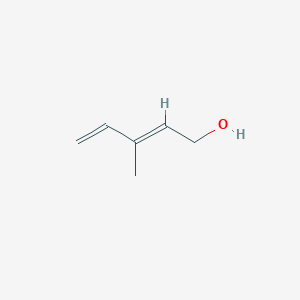
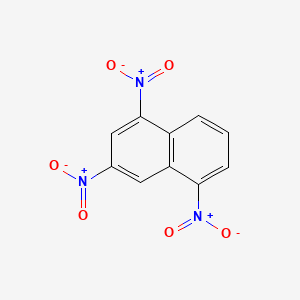

![Dispiro[1,3-dioxolane-2,1'-naphthalene-4',2''-[1,3]dioxolane]](/img/structure/B14746421.png)
